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Compound of Interest

Compound Name: bis(2-chloropropyl)amine
CAS No.: 2475-71-0
Cat. No.: B3034891
Get Quote
. J

Executive Summary & Chemical Identity

Bis(2-chloropropyl)amine (CAS: 2475-71-0) is a secondary amine nitrogen mustard analog.
Structurally distinct from the more common "nor-nitrogen mustard” (bis(2-chloroethyl)amine),

this compound features propyl chains with chlorine substitution at the beta-position relative to
the nitrogen.

In pharmaceutical development, this compound is frequently encountered as a Genotoxic
Impurity (GTI) or a reactive intermediate. Its handling requires rigorous control due to its
potential to form highly electrophilic aziridinium ions, which are responsible for both its
alkylating toxicity and its chemical instability.

Chemical Profile
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Property Specification
Chemical Name Bis(2-chloropropyl)amine
CAS Number 2475-71-0

Molecular Formula CeH13CI2N

Molecular Weight 170.08 g/mol

Structure HN(CH2CHCICHs3)2

Chemical Class -Haloamine / Nitrogen Mustard

Predicted pKa ~8.5 — 9.5 (Secondary Amine)

Predicted LogP ~1.7 — 2.1 (More lipophilic than ethyl analog)

Physicochemical Properties: Solubility Profile

The solubility of bis(2-chloropropyl)amine is governed strictly by the protonation state of the
secondary amine nitrogen.

pH-Dependent Solubility

o Free Base (pH > 10): The unprotonated form is a lipophilic oil. It exhibits low aqueous
solubility and high solubility in organic solvents (DCM, Ethyl Acetate, DMSO).

e Salt Form (pH < 7): In acidic media, the nitrogen is protonated (

), forming a hydrochloride salt that is highly water-soluble.

Experimental Protocol: Solubility Determination

Do not rely on literature values for critical assays. Use this self-validating protocol to determine
thermodynamic solubility in your specific matrix.

Methodology: Saturation Shake-Flask with pH Monitoring

o Preparation: Add excess Bis(2-chloropropyl)amine (as HCI salt) to the target buffer (e.g.,
Phosphate pH 2.0, 5.0, 7.4).

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b3034891/docs?utm_src=pdf-body#technical-guide-solubility-stability-and-handling-of-bis-2-chloropropyl-amine
https://www.benchchem.com/product/b3034891/docs?utm_src=pdf-body#technical-guide-solubility-stability-and-handling-of-bis-2-chloropropyl-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3034891?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Equilibration: Shake at 25°C for 24 hours.
o Critical Step: Measure pH at
and

. The dissolution of the amine salt can significantly shift the buffer pH. If

, re-run with higher buffer capacity.
« Filtration: Filter supernatant using a 0.22 um PVDF filter (low binding).

e Quantification: Analyze filtrate via HPLC-UV (Method detailed in Section 4).

Stability & Degradation Mechanism

The stability of bis(2-chloropropyl)amine is the most critical parameter for analysis and
storage. Like all nitrogen mustards, it degrades via an intramolecular nucleophilic substitution (

).
The Aziridinium Pathway

The unprotonated nitrogen lone pair attacks the

-carbon, displacing the chloride ion. This forms a cyclic aziridinium ion (1-(2-chloropropyl)-2-
methylaziridinium). This intermediate is highly reactive and unstable.

Key Stability Factors:

e pH Sensitivity: Degradation is rapid at neutral/basic pH (amine is unprotonated/nucleophilic).
Stability is maximized at acidic pH (pH < 3) where the nitrogen is protonated and cannot
cyclize.

 Steric Influence: The methyl group on the propyl chain introduces steric hindrance compared
to the ethyl analog, potentially slowing the cyclization rate slightly, but also introducing
chirality (diastereomeric degradation products).

o Temperature: Reaction follows first-order kinetics; rate doubles roughly every 10°C increase.
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Degradation Pathway Diagram

The following diagram illustrates the transformation from the parent amine to the aziridinium ion
and subsequent hydrolysis products.
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Figure 1: Degradation pathway of bis(2-chloropropyl)amine showing the pH-dependent
activation of the aziridinium cycle.

Analytical Methodologies

Due to the instability described above, standard HPLC methods must be modified to prevent
on-column degradation.

Stability-Indicating HPLC Protocol

e Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 um, 4.6 x 100 mm.
o Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

o Why TFA? The low pH (~2.0) ensures the amine remains protonated and stable during the
run.

» Mobile Phase B: Acetonitrile.[1]

e Gradient: 5% B to 60% B over 10 minutes.

e Flow Rate: 1.0 mL/min.[2]

e Detection: UV at 210 nm (low wavelength required due to lack of chromophores).

o Sample Diluent: 0.1 N HCI. NEVER dissolve in neutral water or DMSO for quantitation, as
degradation will occur immediately.
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Analytical Workflow Diagram
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Figure 2: Optimized analytical workflow to minimize artifactual degradation during analysis.

Handling & Safety (E-E-A-T)
Warning: Bis(2-chloropropyl)amine is a potent alkylating agent. It shares toxicity profiles with
sulfur and nitrogen mustards (blister agents).

» Containment: Handle only in a certified chemical fume hood or glovebox.

o Decontamination: Spills should be neutralized with a solution of 10% Sodium Thiosulfate in
water. Thiosulfate acts as a nucleophile, opening the aziridinium ring safely to form a non-
toxic thiosulfate ester.
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o Storage: Store as the Hydrochloride salt at -20°C under Argon. The free base is unstable at
room temperature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Bis_2-chloroethyl_amine
https://academic.oup.com/chromsci/article-pdf/54/2/119/8722220/bmv107.pdf
https://www.ema.europa.eu/
https://www.benchchem.com/product/b3034891?utm_src=pdf-custom-synthesis#bc-rfq
https://academic.oup.com/chromsci/article-pdf/54/2/119/8722220/bmv107.pdf
https://pdf.benchchem.com/193/Identifying_and_minimizing_impurities_in_Bis_2_chloroethyl_amine_hydrochloride_synthesis.pdf
https://www.benchchem.com/product/b3034891/docs#technical-guide-solubility-stability-and-handling-of-bis-2-chloropropyl-amine
https://www.benchchem.com/product/b3034891/docs#technical-guide-solubility-stability-and-handling-of-bis-2-chloropropyl-amine
https://www.benchchem.com/product/b3034891/docs#technical-guide-solubility-stability-and-handling-of-bis-2-chloropropyl-amine
https://www.benchchem.com/product/b3034891/docs#technical-guide-solubility-stability-and-handling-of-bis-2-chloropropyl-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3034891?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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